Ethyl 5,6-dimethylnicotinate

Lipophilicity Chromatography Drug Design

Ethyl 5,6-dimethylnicotinate (EDMN) is a substituted pyridine-3-carboxylate ester with the molecular formula C₁₀H₁₃NO₂ and molecular weight 179.22 g/mol. It belongs to the nicotinate ester class but is distinguished by methyl groups at the 5- and 6-positions of the pyridine ring, which impart distinct physicochemical properties including a calculated LogP of approximately 1.88 and a boiling point of 263.1 °C at 760 mmHg.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 77629-53-9
Cat. No. B029064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,6-dimethylnicotinate
CAS77629-53-9
Synonyms5,6-Dimethyl-3-pyridinecarboxylic Acid Ethyl Ester;  Ethyl 5,6-Dimethyl-3-pyridine-_x000B_carboxylate
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C(=C1)C)C
InChIInChI=1S/C10H13NO2/c1-4-13-10(12)9-5-7(2)8(3)11-6-9/h5-6H,4H2,1-3H3
InChIKeyQDWQAVBUPASDFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5,6-Dimethylnicotinate (CAS 77629-53-9): A Dimethyl-Substituted Nicotinate Ester for Dental Material Analysis and Drug Metabolite Synthesis


Ethyl 5,6-dimethylnicotinate (EDMN) is a substituted pyridine-3-carboxylate ester with the molecular formula C₁₀H₁₃NO₂ and molecular weight 179.22 g/mol . It belongs to the nicotinate ester class but is distinguished by methyl groups at the 5- and 6-positions of the pyridine ring, which impart distinct physicochemical properties including a calculated LogP of approximately 1.88 and a boiling point of 263.1 °C at 760 mmHg . The compound appears as a yellow oil and is commercially available at research-grade purity (typically ≥97%) . Its primary documented applications are as an identified leachable monomer from resin-based dental filling materials and as a key intermediate in the preparation of omeprazole metabolites [1][2].

Why Ethyl Nicotinate or Other Positional Isomers Cannot Replace Ethyl 5,6-Dimethylnicotinate in Key Applications


The 5,6-dimethyl substitution pattern on the pyridine ring of EDMN is not merely a structural embellishment but a critical determinant of its physicochemical behavior and application-specific utility [1]. In the context of omeprazole metabolite synthesis, the 5,6-dimethylpyridine scaffold is a required structural motif that matches the substitution pattern of the pyridine ring in the omeprazole core; unsubstituted ethyl nicotinate lacks the steric and electronic features necessary to serve as a competent intermediate in this synthetic pathway [2]. For dental material safety assessment, EDMN is specifically identified as a volatile leachable monomer from resin-modified glass-ionomer cements; substituting a different nicotinate ester would fail to match the target analyte in GC-MS monitoring protocols, compromising analytical specificity and quantification accuracy [3]. Furthermore, the dimethyl substitution increases lipophilicity (LogP ~1.88 vs. ~1.32 for ethyl nicotinate) and elevates the boiling point by approximately 40 °C relative to the unsubstituted ester, directly impacting extraction efficiency, chromatographic retention, and purification strategy .

Quantitative Differentiation Evidence for Ethyl 5,6-Dimethylnicotinate Relative to Structural Analogs


Increased Lipophilicity (LogP) of Ethyl 5,6-Dimethylnicotinate vs. Unsubstituted Ethyl Nicotinate

Ethyl 5,6-dimethylnicotinate exhibits a calculated LogP value of approximately 1.88, compared to approximately 1.32 for unsubstituted ethyl nicotinate . This ~0.56 log unit increase in lipophilicity, attributable to the two methyl substituents, translates to approximately 3.6-fold higher octanol-water partition coefficient, which affects extraction efficiency from aqueous matrices, reversed-phase chromatographic retention, and passive membrane permeability .

Lipophilicity Chromatography Drug Design

Boiling Point Differentiation: Ethyl 5,6-Dimethylnicotinate vs. Ethyl Nicotinate for GC-Based Analytical Methods

Ethyl 5,6-dimethylnicotinate has a boiling point of 263.1 °C at 760 mmHg, substantially higher than ethyl nicotinate (223-224 °C) and methyl nicotinate (204 °C) . This ~40 °C elevation in boiling point relative to unsubstituted ethyl nicotinate is a direct consequence of increased molecular weight and enhanced intermolecular forces from the dimethyl substitution. This difference directly affects GC retention time, elution temperature in temperature-programmed GC-MS methods, and the compound's behavior in headspace sampling .

Gas Chromatography Volatility Analytical Chemistry

Specific Identification as a Dental Resin-Based Material Leachable: Presence of EDMN vs. Absence of Other Nicotinate Esters

In the Rogalewicz et al. (2006) study, ethyl 5,6-dimethylnicotinate was specifically identified by HS-SPME GC-MS as one of approximately 50 volatile organic compounds emitted from four commercial resin-modified glass-ionomer cements (RMGICs) [1]. The compound is described as a monomer used as filler in dental fillings . Critically, other common nicotinate esters such as ethyl nicotinate and methyl nicotinate were NOT reported among the identified leachables in this study, indicating that EDMN has a specific role as a dental material component rather than being a generic nicotinate ester [1]. The study also established that EDMN is volatile and can be monitored by headspace gas chromatography, making it a practical target analyte for dental material biocompatibility assessment [1].

Dental Materials Leachables HS-SPME GC-MS

Essential 5,6-Dimethyl Substitution Pattern for Omeprazole Metabolite Intermediate Synthesis

Ethyl 5,6-dimethylnicotinate serves as a key intermediate in the preparation of omeprazole metabolites, as documented in the Nishikawa et al. (1989) J. Med. Chem. paper and corroborated by multiple supplier technical datasheets [1]. The 5,6-dimethyl substitution pattern on the pyridine ring is structurally essential because omeprazole itself contains a 3,5-dimethylpyridine moiety; the 5,6-dimethylnicotinate scaffold is therefore the correct regioisomer for constructing metabolites that retain this substitution pattern [1]. By contrast, ethyl 2,4-dimethylnicotinate (CAS 37669-78-6) and ethyl 4,6-dimethylnicotinate (CAS 46174-51-0) possess different methyl group positions on the pyridine ring and cannot substitute in this synthetic application. A patent (CN107827871B) further demonstrates that 5,6-dimethylnicotinic acid esters are the required starting materials in multi-step omeprazole metabolite synthesis, with reported step yields of 74-89% [2].

Drug Metabolism Omeprazole Synthetic Intermediate

Volatility Suitability for Headspace GC-MS Analysis: Vapor Pressure of Ethyl 5,6-Dimethylnicotinate

Ethyl 5,6-dimethylnicotinate has a measured vapor pressure of 0.0105 mmHg at 25 °C, which places it in a volatility range suitable for headspace solid-phase microextraction (HS-SPME) sampling . This property was directly exploited in the Rogalewicz et al. (2006) study, where HS-SPME coupled with GC-MS was used to identify EDMN as a volatile leachable from dental materials [1]. In comparison, the more polar and less volatile 5,6-dimethylnicotinic acid (CAS 757903-81-4, the carboxylic acid form) would be significantly less amenable to headspace sampling without derivatization, making the ethyl ester form analytically advantageous for volatile compound profiling .

Headspace Analysis Volatility GC-MS Method Development

Synthetic Accessibility via 3-Cyanopyridone Route: A Distinct Synthetic Entry for Ethyl 5,6-Dimethylnicotinate

Paine (1987) described a convenient synthesis of alkyl-substituted ethyl nicotinates from 3-cyano-2(1H)-pyridones, providing a synthetic route to ethyl 5,6-dimethylnicotinate that differs fundamentally from the standard Fischer esterification of 5,6-dimethylnicotinic acid with ethanol [1]. The Paine route involves conversion of 3-cyano-2(1H)-pyridones to 2-bromo-3-cyanopyridines with boiling phosphorus tribromide, followed by smooth debromination to yield the target nicotinate esters [1]. In contrast, the standard esterification method (using 5,6-dimethylnicotinic acid, ethanol, and sulfuric acid catalyst under reflux) is a simpler one-step procedure . The availability of two distinct synthetic routes offers procurement flexibility: the 3-cyanopyridone route may be advantageous when the acid precursor is unavailable or when specific isotopic labeling is required, while the direct esterification route is more economical for bulk preparation [1].

Organic Synthesis Nicotinate Esters 3-Cyanopyridones

High-Value Application Scenarios for Ethyl 5,6-Dimethylnicotinate Based on Quantitative Differentiation Evidence


Reference Standard for Dental Material Biocompatibility and Leachable Profiling by HS-SPME GC-MS

EDMN is the appropriate reference standard for laboratories conducting leachable profiling of resin-modified glass-ionomer cements and other resin-based dental restorative materials. As documented by Rogalewicz et al. (2006), EDMN is one of approximately 50 volatile compounds emitted from commercial RMGICs, and its volatility (vapor pressure 0.0105 mmHg at 25 °C) makes it directly amenable to headspace SPME sampling without derivatization [1]. No other nicotinate ester has been identified in this specific analytical context. Laboratories should procure EDMN as a certified reference material for method development, validation (including recovery, precision, and limit of quantification studies), and ongoing quality control in dental material safety assessment workflows [1].

Key Intermediate for Omeprazole Metabolite Reference Standard Synthesis in Pharmacokinetic Studies

For pharmaceutical research groups synthesizing omeprazole metabolite reference standards—whether for pharmacokinetic studies, toxicological assessment, or analytical method validation—EDMN is the essential starting material because its 5,6-dimethyl substitution pattern matches the pyridine ring structure of omeprazole [2]. The patent CN107827871B demonstrates a multi-step synthetic route using 5,6-dimethylnicotinic acid esters (methyl or ethyl) with reported step yields of 74-89%, confirming the practical utility of this scaffold [3]. Positional isomers such as ethyl 2,4-dimethylnicotinate or ethyl 4,6-dimethylnicotinate cannot substitute because the incorrect methyl group positions would produce structurally invalid metabolites, compromising the integrity of any downstream analytical or biological results [2].

Chromatographic Method Development Where Enhanced Lipophilicity Is Required

EDMN's elevated LogP (~1.88) relative to unsubstituted ethyl nicotinate (~1.32) provides a meaningful advantage in reversed-phase chromatographic method development . The ~3.6-fold higher partition coefficient translates to longer retention on C18 columns, enabling better separation from polar matrix interferences commonly encountered in biological or environmental sample analysis. This property is particularly relevant for: (a) developing LC-MS/MS methods for quantification of EDMN in complex biological matrices, and (b) optimizing solid-phase extraction protocols where increased hydrophobicity can improve recovery from aqueous samples. Researchers developing analytical methods for nicotinate ester profiling should consider EDMN's distinct chromatographic behavior when selecting internal standards or surrogate compounds .

Supply Chain Resilience Through Dual Synthetic Route Availability

EDMN benefits from two mechanistically distinct synthetic routes: (1) direct esterification of 5,6-dimethylnicotinic acid with ethanol under acid catalysis, and (2) the Paine (1987) route from 3-cyanopyridones via bromination-debromination [4]. This synthetic redundancy is valuable for procurement planning. In scenarios where 5,6-dimethylnicotinic acid supply is constrained or where specific isotopic labeling (e.g., ¹³C or ²H) is required at the ester position, the 3-cyanopyridone route offers an alternative entry point. Process chemistry groups developing scalable syntheses of EDMN for internal use should evaluate both routes for cost, yield, and purity optimization based on available starting materials [4].

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